![molecular formula C9H7BrOS B064479 2-Bromo-6-methoxybenzo[b]thiophene CAS No. 183133-90-6](/img/structure/B64479.png)

2-Bromo-6-methoxybenzo[b]thiophene

Descripción general

Descripción

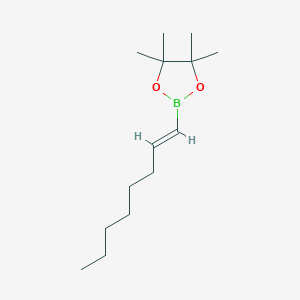

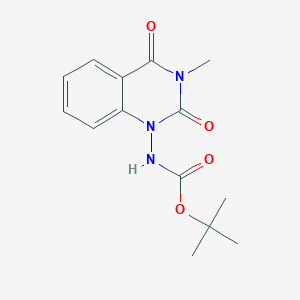

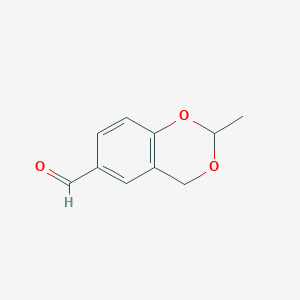

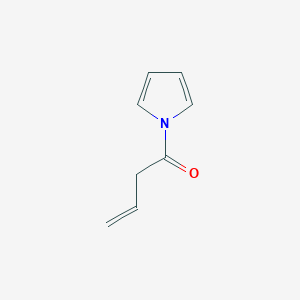

Synthesis Analysis 2-Bromo-6-methoxybenzo[b]thiophene and its derivatives have been synthesized through various reactions, including bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, demonstrating the versatility and reactivity of the methoxybenzo[b]thiophene scaffold. For example, bromination and nitration reactions on similar structures have yielded 7-substituted products, indicating specific reaction sites and providing insights into the chemical behavior of these compounds under different conditions (Clarke, Scrowston, & Sutton, 1973).

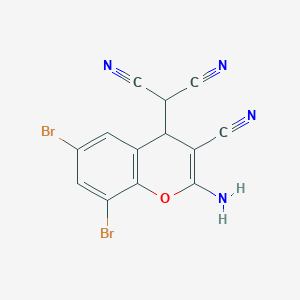

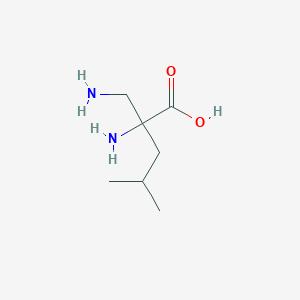

Molecular Structure Analysis The molecular and crystal structures of methoxybenzo[b]thiophenes have been characterized by X-ray diffractometry, revealing the influence of substituents on crystal packing and molecular orientation. These studies contribute to our understanding of the molecular basis for the properties of these compounds, such as their reactivity and interactions with other molecules (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996).

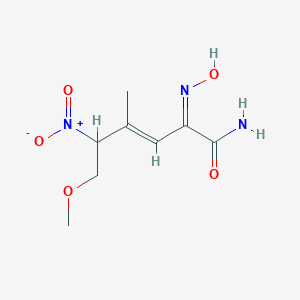

Chemical Reactions and Properties The reactivity of 2-Bromo-6-methoxybenzo[b]thiophene derivatives towards electrophilic substitution reactions, such as bromination and nitration, has been explored. These reactions often result in the selective formation of disubstituted derivatives, shedding light on the electronic effects of the methoxy and bromo substituents on the thiophene ring. The formation of these products has implications for the development of new materials and pharmaceuticals (Grinev, Kharizomenova, Kapustina, Sheinker, Alekseeva, & Rubtsov, 1987).

Aplicaciones Científicas De Investigación

Environmental Presence and Biodegradation

- Occurrence and Biodegradation in Petroleum : Condensed thiophenes, including structures related to 2-Bromo-6-methoxybenzo[b]thiophene, are significant organosulfur compounds in petroleum. Biodegradation studies have focused on dibenzothiophene as a model compound, but the fate of other related compounds remains largely unexplored. Research highlights the need for further study on the biodegradation of these compounds to understand their environmental impact (Kropp & Fedorak, 1998).

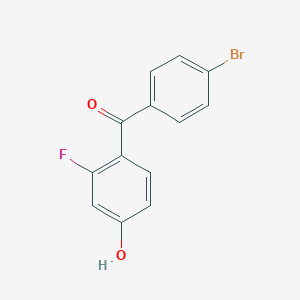

Applications in Flame Retardants and Environmental Concerns

- Brominated Flame Retardants : Studies have discussed the environmental occurrence and potential risks of novel brominated flame retardants (NBFRs), including compounds structurally related to 2-Bromo-6-methoxybenzo[b]thiophene. These compounds are increasingly used, necessitating research into their environmental fate and toxicity. The review emphasizes the need for optimized analytical methods and further research on their impact on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Biological Activities and Medicinal Chemistry

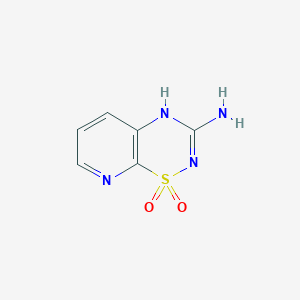

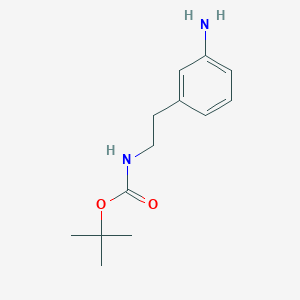

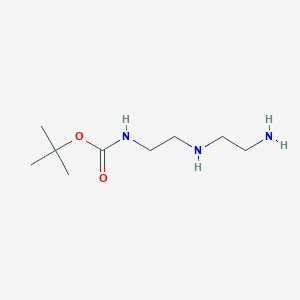

- Synthesis and Biological Importance of Benzothiazoles : The combination of (thio)urea and benzothiazole derivatives, related to the chemical structure of interest, has shown a broad spectrum of biological activities, making them significant in medicinal chemistry. Compounds like Frentizole, Bentaluron, and Bethabenthiazuron illustrate the therapeutic and fungicidal applications of these derivatives. This comprehensive review covers synthetic methodologies and pharmacological activities, highlighting their importance in drug discovery and development (Rosales-Hernández et al., 2022).

Dioxins and Furans Formation in Combustion

- Formation of Dioxins and Furans : The combustion of brominated flame retardants, including those related to 2-Bromo-6-methoxybenzo[b]thiophene, can lead to the formation of toxic by-products like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). These compounds share structural similarities and potential formation pathways with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), underscoring the importance of understanding their environmental and health impacts (Zhang, Buekens, & Li, 2016).

Mecanismo De Acción

Target of Action

This compound is often used in research and pharmaceutical testing , suggesting that it may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-methoxybenzo[b]thiophene . These factors could include the pH of the environment, the presence of other chemicals, and temperature, among others.

Safety and Hazards

Direcciones Futuras

Thiophene-based analogs, including 2-Bromo-6-methoxybenzo[b]thiophene, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The results provide useful information for the design of monomers via autopolymerization .

Propiedades

IUPAC Name |

2-bromo-6-methoxy-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGUHASFFYDIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634679 | |

| Record name | 2-Bromo-6-methoxy-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183133-90-6 | |

| Record name | 2-Bromo-6-methoxybenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183133-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxy-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

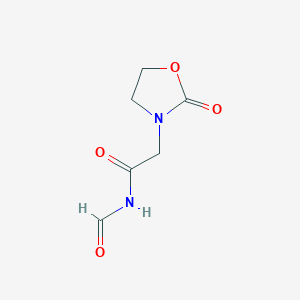

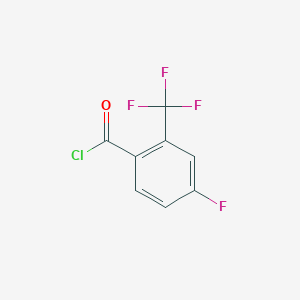

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.